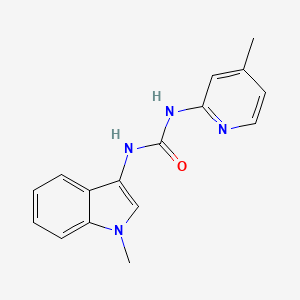

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea

Description

1-(1-Methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea is a urea-based small molecule featuring a 1-methylindole moiety linked via a urea bridge to a 4-methylpyridine group. The indole and pyridine groups confer unique electronic and steric properties, influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-(4-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-11-7-8-17-15(9-11)19-16(21)18-13-10-20(2)14-6-4-3-5-12(13)14/h3-10H,1-2H3,(H2,17,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCHRKSOIHVRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole and pyridine rings can be oxidized under specific conditions.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole and pyridine compounds exhibit anticancer properties. Specifically, 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea has been studied for its ability to inhibit cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study : In vitro studies showed that treatment with this compound reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that this compound exhibits low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Urea-Based Indole Derivatives

The target compound’s closest analogs differ in the aryl or heteroaryl groups attached to the urea nitrogen. Key examples include:

Key Observations :

Pharmacological Considerations

While direct activity data for the target compound are unavailable, related indole-urea derivatives and kinase inhibitors provide context:

- Enzastaurin Hydrochloride (LY-317615): A pyrrole-dione kinase inhibitor containing a 1-methylindole group.

- GF109203X and Ro-31-8220 : Indole-maleimide kinase inhibitors () demonstrate the importance of the indole scaffold in ATP-competitive binding. Urea derivatives may adopt similar binding modes but with distinct selectivity profiles.

Physicochemical Properties

- Lipophilicity : The 4-methylpyridine group in the target compound likely reduces logP compared to halogenated analogs (e.g., ), balancing solubility and membrane permeability.

- Stability : Urea bonds are generally stable under physiological conditions, but bulky substituents (e.g., bromine in ) may hinder enzymatic degradation.

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(4-methylpyridin-2-yl)urea, a synthetic organic compound belonging to the class of urea derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that combines indole and pyridine moieties, potentially influencing its pharmacological properties.

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 4-methyl-2-aminopyridine using coupling reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in aprotic solvents like dichloromethane or dimethylformamide (DMF) under mild conditions. The molecular formula is , with a molecular weight of 280.32 g/mol .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to indole and pyridine structures. For instance, derivatives based on indole have shown significant activity against various bacterial strains, including multidrug-resistant isolates. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 0.13–1.0 µg/mL, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines, including MCF-7 and NCI-H460, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways.

Case Studies

The biological activity of this compound is hypothesized to be mediated through its ability to interact with cellular targets involved in microbial cell membrane integrity and cancer cell proliferation. The indole moiety is known for its role in forming pores in microbial membranes, which facilitates the entry of therapeutic agents . In cancer cells, it may disrupt critical signaling pathways that promote survival and proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.